1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanone groups
Mechanism of Action
Target of Action
A structurally similar compound, diclofenac, targets theMitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as inflammation and cell growth .
Mode of Action
Diclofenac, a related compound, inhibits cyclooxygenase-1 and -2, the enzymes responsible for the production of prostaglandins . Prostaglandins contribute to inflammation and pain signaling .
Biochemical Pathways
Diclofenac, a related compound, affects theprostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes . This results in decreased production of prostaglandins, which are involved in inflammation and pain signaling .
Result of Action
Diclofenac, a related compound, is known to decrease pge2 levels, cox-2 expression, and cellular influx into the peritoneal cavity induced by carrageenan treatment .
Biochemical Analysis
Biochemical Properties
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction with these enzymes often leads to the formation of reactive metabolites, which can further interact with other biomolecules such as glutathione . These interactions are critical as they can influence the overall metabolic pathways and biochemical reactions within the body.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of various signaling pathways, including those involved in inflammation and oxidative stress . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, this compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to the formation of different metabolites . These metabolites can have varying effects on cellular functions, depending on their stability and reactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is essential for understanding its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific tissues . These interactions are essential for determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted phenyl derivatives can be formed.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-2-indolinone: This compound shares the dichlorophenyl group but has an indolinone structure instead of a trifluoroethanone group.
1-(2,6-Dichlorophenyl)indolin-2,3-dione: Another related compound with a similar dichlorophenyl group but different functional groups.
Uniqueness: 1-(2,6-Dichlorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
886510-06-1 |
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Molecular Formula |
C8H3Cl2F3O |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H |
InChI Key |
NBWLMZGWPRUUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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